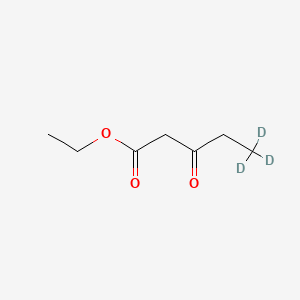

Ethyl Propionylacetate-d3

Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org This method allows scientists to track the journey of a molecule through a reaction, a metabolic pathway, or a cell. wikipedia.orgstudysmarter.co.uk The isotopes act as unique markers or tracers, enabling researchers to monitor the behavior, metabolism, and distribution of the labeled substances. creative-proteomics.com By substituting a common hydrogen atom with its heavier, stable isotope, deuterium (B1214612) (²H or D), researchers can investigate molecular transformations and quantify compounds with high precision. studysmarter.co.uk This ability to trace molecules is fundamental to advancing knowledge in various scientific disciplines, including chemistry, biology, and environmental science. silantes.com Stable isotopes like deuterium are particularly favored for their non-radioactive nature, making them safe for a wide range of studies. studysmarter.co.uk The insights gained from isotopic labeling are crucial for understanding dynamic processes at the molecular level, from metabolic research to drug development. studysmarter.co.uksilantes.com

Overview of Deuterium Incorporation Strategies in Organic Synthesis

Several strategies exist for introducing deuterium into organic molecules. One common method is the direct use of commercially available precursors that already contain the isotope, followed by subsequent synthetic steps to build the desired molecule. symeres.com Another prevalent technique, particularly for deuterium, is the hydrogen/deuterium exchange (H/D exchange) reaction. symeres.comacanthusresearch.com This can be promoted by acids, bases, or metal catalysts. nih.govoaepublish.com

Transition-metal catalysts, such as those based on iridium, are highly effective for site-selective deuterium incorporation through C-H bond functionalization. snnu.edu.cn This approach allows for the direct replacement of hydrogen with deuterium without needing to pre-functionalize the starting material. snnu.edu.cn Other methods include the deuterogenation of unsaturated bonds using deuterium gas (D₂) or the reduction of carbonyl groups with deuterated metal hydrides. researchgate.netarkat-usa.org More recently, electrochemical methods utilizing heavy water (D₂O) as the deuterium source have emerged as a mild and efficient alternative. oaepublish.com The choice of strategy depends on factors like the desired location of the label, the complexity of the target molecule, and cost-effectiveness. acanthusresearch.comnih.gov

The Role of Labeled Analogs in Advanced Analytical and Mechanistic Studies

Deuterium-labeled compounds, or labeled analogs, play a critical role in both analytical and mechanistic chemical studies. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) analogs are considered the gold standard for internal standards. acanthusresearch.comwaters.com Because they have nearly identical chemical and physical properties to the non-labeled analyte, they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement. waters.comresearchgate.net This allows the SIL internal standard to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification of the target compound. acanthusresearch.comacs.org

In the study of reaction mechanisms, deuterium labeling is a powerful tool for elucidating the pathways of chemical transformations. By observing the position of deuterium atoms in the products of a reaction, chemists can trace the movement of atoms and better understand the sequence of bond-breaking and bond-forming events. wikipedia.org Furthermore, the substitution of hydrogen with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE provides valuable experimental information about the rate-determining step of a reaction and the structure of its transition state, which can support or refute proposed mechanistic hypotheses. nih.gov

Contextualizing Ethyl Propionylacetate-d3 within Isotopic Research

This compound is the deuterium-labeled form of Ethyl propionylacetate, an organic ester also known as Ethyl 3-oxopentanoate. medchemexpress.commedchemexpress.com The unlabeled compound is used as a reactant, solvent, or intermediate in organic synthesis, including in the preparation of pharmaceuticals and food flavors. medchemexpress.comchemicalbook.com

As a deuterated analog, this compound serves as a valuable tool in isotopic research. Its primary application lies in its use as an internal standard for quantitative analysis using mass spectrometry. The incorporation of three deuterium atoms provides a sufficient mass difference from the unlabeled compound, allowing for clear differentiation in a mass spectrometer. acanthusresearch.com This makes it ideal for accurately measuring the concentration of Ethyl propionylacetate in various samples. Furthermore, like other deuterated compounds, it can be employed in mechanistic studies to probe reaction pathways involving its parent molecule. The stability of the deuterium labels is crucial, and they are typically placed at positions not prone to exchange with protons from solvents. acanthusresearch.com

Compound Properties

The properties of Ethyl Propionylacetate and its deuterated analog are summarized below.

| Property | Ethyl Propionylacetate | This compound |

| Synonyms | Ethyl 3-oxopentanoate, Ethyl 3-oxovalerate | 3-Oxopentanoic Acid Ethyl Ester-d3 |

| Molecular Formula | C₇H₁₂O₃ | C₇H₉D₃O₃ |

| Molecular Weight | 144.17 g/mol | 147.19 g/mol |

| CAS Number | 4949-44-4 | 1346598-17-1 |

| Appearance | Colorless liquid | Not specified |

| Boiling Point | 83-84 °C at 12 mmHg | Not specified |

| Density | 1.012 g/mL at 25 °C | Not specified |

| Refractive Index | n20/D 1.422 | Not specified |

Data sourced from references medchemexpress.commedchemexpress.comchemicalbook.comscbt.com.

Research Findings

Detailed research has highlighted the utility of compounds like Ethyl Propionylacetate in various synthetic applications.

Synthesis of Heterocyclic Compounds: Ethyl propionylacetate is a key starting material in the synthesis of various heterocyclic structures. For instance, it undergoes condensation with thiourea (B124793) to produce 6-ethyl thiouracil, a precursor for creating thiazolo[3,2-a]pyrimidine derivatives, which have been investigated for potential anti-Chikungunya virus activity. rsc.org It also reacts with tropolone (B20159) p-toluenesulfonate to yield 3-propionyl-2H-cyclohepta[b]furan-2-one.

Precursor for Substituted Indoles: The compound has been utilized in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids, demonstrating its role in building complex molecular frameworks. chemicalbook.com

Intermediate in Pharmaceutical Synthesis: Ethyl propionylacetate serves as an intermediate in the synthesis of rosuvastatin, a widely used medication. chemicalbook.com

Use in Mechanistic and Enzymatic Studies: While specific studies on this compound are not widely published, its parent compound has been used in studies of enzyme activity, such as with serine hydrolases. ub.edu The deuterated version would be an ideal internal standard in such quantitative studies, ensuring accuracy and reliability. acanthusresearch.comwaters.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCONFHWYGWFI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation for Ethyl Propionylacetate D3

Precursor Selection and Strategic Deuterium (B1214612) Placement

The synthesis of Ethyl Propionylacetate-d3, where the deuterium atoms are located on the terminal methyl of the propionyl group (CD3CH2C(=O)CH2C(=O)OCH2CH3), hinges on the use of a pre-deuterated precursor. This approach is generally favored over post-synthetic hydrogen-deuterium exchange to achieve high, specific isotopic enrichment. rsc.org The most logical and efficient precursor for this purpose is a deuterated propionyl derivative, such as propionyl-d3 chloride or ethyl propionate-d3. d-nb.info

The strategic placement of deuterium on the terminal methyl group is crucial for its application. In metabolic studies, for instance, this labeling allows researchers to trace the fate of the propionyl moiety through complex biochemical pathways. juniperpublishers.com In mass spectrometry, a stable, non-exchangeable deuterium label is essential for a reliable internal standard, as it ensures that the mass difference between the analyte and the standard is maintained during analysis. acs.org

The synthesis of the deuterated precursor itself, such as d5-propionic acid (which can be converted to the d3-acetyl derivative), often starts from simpler deuterated building blocks or involves H/D exchange reactions under specific conditions. For example, deuterated propionyl chloride can be prepared by reacting a deuterated propionic acid with a chlorinating agent. d-nb.infonih.gov

Reaction Pathways for C-D Bond Formation in Acetate (B1210297) Derivatives

The principal reaction for forming the carbon-carbon backbone of this compound is the Claisen condensation. openstax.orgnumberanalytics.com This reaction joins two ester molecules, one acting as a nucleophile and the other as an electrophile, to form a β-keto ester. numberanalytics.commasterorganicchemistry.com

While direct deuteration of the active methylene (B1212753) group (the C2 position) of a β-keto ester is a common procedure involving base-catalyzed exchange with a deuterium source like D₂O, this method is not suitable for producing the terminally-deuterated "d3" target. mdpi.comlibretexts.org Such a reaction on non-deuterated ethyl propionylacetate would yield ethyl 2,2-dideuterio-3-oxopentanoate, not the desired this compound.

However, the concept of activating a methylene group is central to the Claisen condensation. In the synthesis of this compound, a non-deuterated ester with an acidic α-hydrogen, typically ethyl acetate, is deprotonated at its active methylene group to serve as the nucleophilic component. pressbooks.pub

The Claisen condensation is a classic example of enolate chemistry. openstax.org The synthesis of this compound is best accomplished via a "crossed" Claisen condensation. pressbooks.pubgoogle.com The mechanism proceeds as follows:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate, which acts as the "donor" ester. This creates a nucleophilic enolate ion. masterorganicchemistry.com

Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the deuterated "acceptor" ester, which is ethyl propionate-d3 (CD3CH2COOEt). This forms a tetrahedral intermediate. openstax.org

Elimination: The intermediate collapses, expelling an ethoxide leaving group to form the final product, the β-keto ester this compound. openstax.org

Because the resulting β-keto ester has a highly acidic proton on the central methylene group (pKa ≈ 11), a full equivalent of base is required to drive the reaction to completion by deprotonating this product. openstax.orgmasterorganicchemistry.com An acidic workup is then necessary to re-protonate the central carbon and isolate the final neutral product.

Deuteration of Active Methylene Groups

Optimization of Deuteration Efficiency and Isotopic Purity

To maintain isotopic integrity during the reaction and prevent H/D scrambling, several parameters must be controlled.

Reaction Conditions: The reaction should be conducted under anhydrous conditions, as any water can interfere with the base and potentially provide a source of protons.

Base and Solvent: While sodium ethoxide in ethanol (B145695) is standard, using a deuterated solvent (EtOD) could in theory minimize back-exchange, though this is less of a concern for the stable C-D bonds on the terminal methyl group compared to the more labile α-protons. thieme-connect.com The choice of base is important; it must be strong enough to deprotonate the donor ester efficiently. numberanalytics.com

Purification: After the reaction, purification by methods like vacuum distillation or column chromatography is essential to separate the desired deuterated product from unreacted starting materials, byproducts, and any non-deuterated ethyl propionylacetate. prepchem.com

The final isotopic purity is typically determined by high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the deuterated and non-deuterated isotopologues. researchgate.net

| Parameter | Condition/Factor | Rationale |

| Precursor Purity | High Isotopic Purity of Ethyl Propionate-d3 | The isotopic purity of the final product is directly dependent on the purity of the starting material. |

| Base | Sodium Ethoxide (1 equivalent) | A full equivalent of a strong, non-nucleophilic base is needed to deprotonate the starting ester and the final β-keto ester product, driving the equilibrium. openstax.orgmasterorganicchemistry.com |

| Solvent | Anhydrous Ethanol/Ether | Prevents unwanted side reactions with water and ensures the activity of the alkoxide base. |

| Temperature | Controlled (e.g., 0°C to reflux) | Balances reaction rate with the prevention of side reactions or degradation. prepchem.com |

| Purification | Vacuum Distillation / Chromatography | Removes unreacted starting materials and byproducts to isolate the pure target compound. prepchem.com |

| Analysis | HRMS, NMR | Confirms the structure and quantifies the final isotopic purity and deuterium incorporation. researchgate.net |

Scalability Considerations for Research and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory scale to larger-scale production for commercial use as a research or reference standard introduces several challenges. numberanalytics.com

Cost and Availability of Precursors: The primary cost driver is the deuterated starting material. Deuterated propionic acid or its derivatives are significantly more expensive than their non-deuterated counterparts, and their availability in bulk can be limited. juniperpublishers.com

Reaction Handling: Claisen condensations often use strong, moisture-sensitive, and flammable bases like sodium ethoxide, which require specialized handling procedures and equipment at a larger scale. The reaction can also be exothermic, necessitating careful thermal management to ensure safety and prevent runaway reactions.

Purification at Scale: While laboratory-scale purification might rely on chromatography, this method can be expensive and cumbersome for large quantities. Scalable purification methods like fractional distillation under reduced pressure are often preferred, but require optimization to achieve the high chemical and isotopic purity required for reference standards. prepchem.com

Advanced Analytical Applications of Ethyl Propionylacetate D3

Quantitative Analysis Utilizing Isotopic Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision. mdpi.com The methodology involves the addition of a known amount of an isotopically enriched compound, such as ethyl propionylacetate-d3, to a sample. This "isotope-labeled" standard acts as an internal reference, allowing for the precise quantification of the corresponding non-labeled analyte, even in the presence of complex sample matrices that can interfere with measurements. clearsynth.com

Development of Internal Standard Methods

The development of robust analytical methods often hinges on the use of appropriate internal standards. clearsynth.com Deuterated compounds like this compound are ideal for this purpose because their chemical and physical properties are nearly identical to their non-deuterated counterparts. nih.gov This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and analysis, thereby correcting for variations in these processes. scispace.com

The key advantage of using a deuterated internal standard is its distinct mass-to-charge ratio (m/z) compared to the native analyte. clearsynth.com This mass difference allows the mass spectrometer to differentiate between the two compounds, enabling the calculation of the analyte's concentration based on the ratio of their signals. scispace.com The use of stable isotopically labeled (SIL) internal standards is considered the first choice in quantitative bioanalysis to ensure method robustness and reliability. clearsynth.comnih.gov

Table 1: Comparison of Internal Standard Types

| Feature | Stable Isotope Labeled (e.g., Deuterated) | Structural Analog |

|---|---|---|

| Matrix Effect Normalization | ++++ | ++ |

| Mass Fragmentation | Similar to analyte | Variable |

| Chromatographic Resolution | Often co-elutes with analyte | Usually separated from analyte |

| Chemical Exchange | Possible H/D exchange | Different interactions possible |

| Cost | Higher | Lower |

| Availability | Less | Wide |

Data sourced from Cerilliant technical documents. cerilliant.com

Application in Complex Sample Matrices

Complex sample matrices, such as those found in biological fluids, food products, and environmental samples, often contain numerous compounds that can interfere with the analysis of a target analyte. clearsynth.com These "matrix effects" can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. clearsynth.com

Deuterated internal standards like this compound are particularly effective at compensating for these matrix effects. clearsynth.com Because the internal standard and the analyte have virtually identical chemical properties, they experience the same signal suppression or enhancement. lcms.cz By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out, leading to more accurate and precise results. clearsynth.comlcms.cz For instance, in the analysis of pesticides in various cannabis matrices (cannabis oil, gummy bears, flower, and topical cream), the use of deuterated internal standards was shown to significantly improve the accuracy and reduce the relative standard deviation (%RSD) of the measurements. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The use of deuterated compounds, including this compound, plays a crucial role in various NMR applications. labinsights.nl

Deuterium (B1214612) NMR (²H NMR) for Positional Confirmation

Deuterium (²H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei in a molecule. huji.ac.il While less sensitive than proton (¹H) NMR, ²H NMR provides valuable information, particularly for confirming the specific position of deuterium labeling within a molecule. huji.ac.il The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, but the signals are typically broader. huji.ac.il

A key application of ²H NMR is to verify the success and specificity of chemical deuteration processes. huji.ac.il For example, the ²H NMR spectrum of a deuterated compound would show a signal corresponding to the chemical environment of the deuterium atom, confirming its incorporation at the intended site. This is critical for ensuring the quality and reliability of deuterated standards used in quantitative analysis.

Application in Relaxation and Exchange Studies

NMR relaxation and exchange studies provide insights into the dynamic processes occurring within and between molecules, such as conformational changes and binding events. nih.govnih.gov Deuterium labeling can be a valuable tool in these studies. The presence of deuterium can influence the relaxation properties of neighboring nuclei, providing a means to probe molecular dynamics.

While not a common application for this compound itself, the principles of using deuterated molecules in such studies are well-established. For example, in studies of protein folding, specific deuteration can simplify complex ¹H NMR spectra and allow for the measurement of exchange rates between different conformational states. nih.gov Similarly, studies on the exchange dynamics of xenon in human blood have utilized NMR to determine rate constants for its diffusion between red blood cells and plasma. nih.gov

Chromatographic-Spectroscopic Coupling Techniques

The coupling of chromatographic separation techniques with spectroscopic detection methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is a cornerstone of modern analytical chemistry. lcms.cznih.gov this compound is frequently employed as an internal standard in these hyphenated techniques to ensure accurate quantification. lcms.cznih.gov

In LC-MS/MS analysis, for example, a deuterated internal standard co-elutes with the analyte from the chromatography column and is detected simultaneously by the mass spectrometer. nih.gov This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same conditions in the ion source at the same time, thereby providing the most effective correction for matrix effects and fluctuations in instrument performance. nih.gov

Supercritical fluid chromatography (SFC) coupled with mass spectrometry is another advanced technique where deuterated standards can be beneficial. SFC offers advantages like high productivity and reduced solvent consumption, making it a "green" alternative to traditional HPLC, especially for chiral separations. dokumen.pub The use of an internal standard like this compound in SFC-MS would provide the same benefits of improved accuracy and precision as seen in LC-MS and GC-MS.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl Propionylacetate |

| Deuterium |

| Imidacloprid-D4 |

| 25-hydroxyvitamin D2 |

| 25-hydroxyvitamin D3 |

| Xenon |

| Acetic acid |

| Ethanol (B145695) |

| Methanol |

| Propanol |

| Hexane |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. boku.ac.at In quantitative GC-MS analysis, deuterated compounds like this compound are frequently employed as internal standards.

The principle relies on adding a known quantity of the deuterated standard to a sample before preparation and analysis. Since this compound is chemically almost identical to its non-deuterated (protium) analogue, it behaves similarly during extraction, derivatization, and injection, thus compensating for any sample loss or variability during these steps.

In the gas chromatograph, the deuterated and non-deuterated compounds will have very similar retention times, often co-eluting or eluting very closely. However, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio. The molecular weight of Ethyl Propionylacetate is 144.17 g/mol , while this compound, with three deuterium atoms, has a molecular weight of approximately 147.19 g/mol . scbt.com This mass difference is readily detected.

For quantification, specific ions for both the analyte (the non-deuterated compound) and the deuterated internal standard are monitored. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, based on a calibration curve. This ratiometric measurement ensures high precision and accuracy, correcting for variations in injection volume and detector response. GC-MS methods are widely used for analyzing complex mixtures such as lipophilic plant extractives and fatty acid ethyl esters. boku.ac.atresearchgate.net

Table 1: GC-MS Parameters for Analysis Involving Deuterated Standards

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Column | Typically a capillary column with a specific stationary phase (e.g., nonpolar or polar). | The choice depends on the analyte being quantified, with the deuterated standard expected to have similar chromatographic behavior. |

| Injection Mode | Split/Splitless injection is common. | Ensures efficient transfer of the analyte and standard to the column. |

| Ionization Mode | Electron Ionization (EI) is most frequently used. | EI generates characteristic fragmentation patterns for both the analyte and the standard, allowing for specific ion monitoring. |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode is used to monitor specific m/z ions, increasing sensitivity and selectivity for quantifying the target analyte against its deuterated standard. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. who.int It is particularly suited for non-volatile or thermally unstable compounds. Similar to GC-MS, deuterated internal standards like this compound are indispensable for accurate quantification in complex matrices such as biological fluids. d-nb.info

In LC-MS, the deuterated standard is added to the sample at an early stage. It co-elutes with the target analyte from the HPLC column and is subsequently ionized and detected by the mass spectrometer. The most common ionization techniques for this type of analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). d-nb.info

The use of a deuterated internal standard is crucial for correcting "matrix effects," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring reliable quantification. This approach is standard practice in fields like clinical analysis and drug metabolism studies. who.intmdpi.com

Table 2: Typical LC-MS/MS Method Details for Quantification using a Deuterated Standard

| Parameter | Description | Relevance to this compound |

|---|---|---|

| LC Column | Reversed-phase columns (e.g., C18) are common. | Separation is based on hydrophobicity. The deuterated standard will have a nearly identical retention time to the analyte. |

| Mobile Phase | A mixture of aqueous and organic solvents (e.g., water/acetonitrile or water/methanol), often with additives like formic acid. | Gradient elution is often used to resolve complex mixtures effectively. |

| Ionization Source | ESI or APCI, typically in positive ion mode for esters. | Optimizing source parameters like temperature and gas flows is critical for sensitivity. d-nb.info |

| MS Analyzer | Tandem mass spectrometry (MS/MS) using a triple quadrupole (QqQ) analyzer. | MRM is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the standard. |

Other Spectroscopic Characterization Relevant to Deuterated Compounds

Besides mass spectrometry, other spectroscopic techniques are vital for confirming the identity, purity, and degree of isotopic labeling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing deuterated compounds.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated methyl group (adjacent to the carbonyl) would be absent or significantly diminished. The presence of any residual signal can be used to quantify the isotopic purity. sigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For this compound, a signal would appear at a chemical shift very similar to the corresponding proton signal in the non-deuterated compound. sigmaaldrich.com ²H NMR is highly effective for verifying the position and extent of deuteration. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum is also affected by deuteration. The carbon atom directly bonded to deuterium will show a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly upfield compared to the C-H signal. This deuterium-induced isotope shift can be used to quantify the degree of labeling at specific sites. nih.gov

Infrared (IR) Spectroscopy can also distinguish between a deuterated compound and its standard counterpart. The substitution of hydrogen with the heavier deuterium atom results in a shift of vibrational frequencies to lower wavenumbers (redshift). ajchem-a.com The C-D stretching vibrations appear at a significantly lower frequency (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). vscht.cz This shift provides clear evidence of successful deuteration.

Table 3: Spectroscopic Data Comparison for Ethyl Propionylacetate and its d3-Isotopologue

| Spectroscopic Technique | Ethyl Propionylacetate (CH₃CH₂COCH₂COOC₂H₅) | This compound (CD₃CH₂COCH₂COOC₂H₅) |

|---|---|---|

| Mass Spectrometry (m/z) | Molecular Ion (M⁺): ~144 | Molecular Ion (M⁺): ~147 |

| ¹H NMR | Shows signals for all proton groups, including the propionyl methyl group. chemicalbook.com | The signal for the propionyl methyl protons is absent or greatly reduced. |

| ¹³C NMR | Standard signals for each carbon atom. nih.gov | The signal for the deuterated methyl carbon is split into a multiplet and shifted slightly upfield. nih.gov |

| IR Spectroscopy | C-H stretching bands around 2850-3000 cm⁻¹. nih.gov | Appearance of C-D stretching bands around 2000-2300 cm⁻¹; C-H bands remain for other parts of the molecule. |

Mechanistic Investigations and Reaction Pathway Elucidation Using Ethyl Propionylacetate D3

Tracing Carbon Flux in Biochemical and Chemical Transformations

Stable isotope tracers are invaluable for mapping the flow of atoms through metabolic networks, a process known as metabolic flux analysis. nih.gov While 13C is more common for tracing carbon backbones, deuterium (B1214612) labeling, particularly with a tracer like Ethyl Propionylacetate-d3, offers a complementary method to follow specific molecular fragments during transformations.

In biochemical studies, the propionyl-CoA pathway is a key metabolic route for the metabolism of odd-chain fatty acids and certain amino acids. This compound can be used as a tracer to follow the fate of the propionyl group. After cellular uptake and hydrolysis, the resulting propionylacetate-d3 can be converted to propionyl-CoA-d3. By using mass spectrometry-based techniques, researchers can track the incorporation of the d3-labeled fragment into downstream metabolites like succinyl-CoA, which enters the Krebs cycle. This allows for the quantification of flux through specific anabolic and catabolic pathways. nih.govpnas.org For example, studies have successfully used substrates like [U-13C]propionate to measure mitochondrial oxidative metabolism, and a similar principle applies to deuterated tracers. nih.gov

The table below illustrates a hypothetical experiment tracking the d3-label from this compound through a simplified metabolic pathway using Liquid Chromatography-Mass Spectrometry (LC-MS).

| Analyte | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Mass Shift (n) | Implication |

| Propionyl-CoA | m/z 824.1 | m/z 827.1 | +3 | Direct incorporation of the d3-propionyl group. |

| Methylmalonyl-CoA | m/z 868.1 | m/z 871.1 | +3 | Confirms flux through the carboxylase step. |

| Succinyl-CoA | m/z 868.1 | m/z 871.1 | +3 | Confirms flux through the mutase step into the TCA cycle. |

This interactive table demonstrates how the mass shift detected by MS confirms the metabolic fate of the deuterated propionyl group.

Examination of Kinetic Isotope Effects in Relevant Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. msudenver.edu Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow the reaction, resulting in a "primary" KIE (kH/kD > 1). wikipedia.orgosti.gov

For this compound, the deuterium atoms are on the acidic α-carbon. Many reactions involving β-keto esters, such as alkylations, condensations, and halogenations, proceed via the removal of a proton from this position to form an enolate. By comparing the rate of such a reaction using Ethyl Propionylacetate (kH) with that of this compound (kD), one can determine if the C-H/C-D bond cleavage is the rate-limiting event.

A typical primary KIE for C-H/C-D bond cleavage at room temperature is in the range of 6-8. msudenver.edu A recent study on the α–C–H bond cleavage of an amino ester reported a kH/KD value of 3.0, confirming this step was rate-determining. acs.org

The following table presents hypothetical KIE data for a base-catalyzed alkylation reaction, which helps to distinguish between possible mechanisms.

| Reactant | Rate Constant (k) at 25°C | kH/kD | Mechanistic Conclusion |

| Ethyl Propionylacetate | kH = 2.4 x 10⁻⁴ s⁻¹ | 7.1 | C-H bond cleavage is part of the rate-determining step, consistent with an E2-like enolate formation. |

| This compound | kD = 3.4 x 10⁻⁵ s⁻¹ |

This interactive table shows a significant primary KIE, providing strong evidence for the involvement of α-proton abstraction in the reaction's slowest step.

Elucidation of Reaction Mechanisms via Deuterium Labeling

Beyond KIEs, deuterium labeling serves as a crucial tracer to differentiate between proposed mechanistic pathways. rsc.orgorganic-chemistry.org By analyzing the position of deuterium in the products and intermediates, researchers can gain definitive insights into the sequence of bond-forming and bond-breaking events.

For instance, in a gold(I)-catalyzed Conia-Ene reaction, researchers used deuterium-labeled β-ketoesters to confirm that the mechanism involved a nucleophilic addition of the enol form to a gold-activated alkyne, as opposed to other potential pathways. organic-chemistry.org Similarly, this compound can be employed to distinguish between mechanisms. Consider a metal-catalyzed reaction where the ester could coordinate to the metal through either its enol or enolate form. If the reaction proceeds and the deuterium atoms are retained in the product at a non-acidic position, it provides strong evidence for a pathway that avoids proton exchange with the solvent, which might favor one intermediate over the other.

Deuterium labeling is also essential for studying the stereochemistry of reactions. In a NiH-catalyzed reaction, deuterated hydrosilane was used to show that the addition of a Ni-H intermediate across a double bond was highly regioselective and irreversible. chinesechemsoc.org

Probing Enolization and Tautomerism Dynamics

β-keto esters like ethyl propionylacetate exist in a dynamic equilibrium between their keto and enol tautomers. The position of this equilibrium and the rate of interconversion are fundamental to the compound's reactivity. This compound is an ideal probe for studying these dynamics.

The introduction of deuterium at the α-carbon can subtly alter the relative stability of the tautomers. Theoretical and experimental studies on similar β-dicarbonyl compounds have shown that deuterium substitution can weaken the intramolecular hydrogen bond in the enol form, thereby shifting the equilibrium. researchgate.net Specifically, deuteration at the methylene (B1212753) group has been observed to increase the relative percentage of the keto form. researchgate.net

This shift can be precisely quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the keto and enol forms in both the deuterated and non-deuterated compounds under identical conditions (solvent, temperature), the thermodynamic isotope effect on the equilibrium can be determined. Base-catalyzed hydrogen-deuterium exchange is a facile method for incorporating deuterium via the keto-enol equilibrium. mdpi.com

The data table below illustrates how NMR could be used to quantify the effect of deuteration on the keto-enol equilibrium of ethyl propionylacetate in a solvent like chloroform-d.

| Compound | % Keto Tautomer (¹H NMR) | % Enol Tautomer (¹H NMR) | Equilibrium Constant (K = [Enol]/[Keto]) |

| Ethyl Propionylacetate | 92.6% | 7.4% | 0.080 |

| This compound | 94.5% | 5.5% | 0.058 |

This interactive table showcases a shift in the tautomeric equilibrium upon deuteration, indicating the keto form is slightly stabilized relative to the enol form, an effect readily detectable by NMR.

Role in Pharmaceutical and Synthetic Organic Chemistry Research

Application as a Labeled Reference Standard in Impurity Profiling

The identification and quantification of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. nih.gov Impurity profiling involves the detection, identification, and quantification of various impurities, which can originate from the synthetic process or from the degradation of the active pharmaceutical ingredient (API). nih.gov

Deuterium-labeled compounds like Ethyl Propionylacetate-d3 serve as ideal internal standards in analytical techniques such as mass spectrometry (MS). acs.orgvulcanchem.com When a known amount of a deuterated standard is added to a sample, it behaves almost identically to its non-deuterated (endogenous) counterpart throughout the extraction, chromatography, and ionization processes. bohrium.com However, it can be distinguished by its higher mass in the mass spectrometer. This allows for precise and accurate quantification of the target analyte, as the ratio of the analyte to the internal standard remains constant even if there are variations in sample preparation or instrument response. acs.org

Ethyl propionylacetate is a known intermediate in the synthesis of some pharmaceuticals, such as the cholesterol-lowering drug Rosuvastatin. chemicalbook.comacs.org Therefore, it or its derivatives could potentially be present as process-related impurities in the final drug product. In such cases, this compound can be used as a labeled reference standard to accurately quantify trace amounts of residual ethyl propionylacetate impurity.

Key advantages of using this compound in impurity profiling include:

High Accuracy and Precision: It compensates for variations in sample handling and matrix effects, leading to more reliable quantitative results. acs.org

Specificity: The mass difference between the deuterated standard and the non-deuterated impurity allows for unambiguous identification and quantification, even in complex sample matrices.

Trace-Level Detection: The use of labeled internal standards enhances the sensitivity of analytical methods, enabling the detection of impurities at very low concentrations, which is often required by regulatory bodies. vulcanchem.com

Contributions to Method Development and Validation in Pharmaceutical Analysis

The development and validation of analytical methods are fundamental to pharmaceutical quality control. pharmaffiliates.com These methods must be proven to be accurate, precise, specific, linear, and robust to meet regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH). science.gov

Deuterated compounds like this compound play a significant role in the validation of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). acs.org As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative bioanalysis.

During method development, this compound can be used to:

Optimize Chromatographic Conditions: By monitoring the behavior of the labeled standard, chromatographers can fine-tune parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation from other components in the sample matrix.

Assess Matrix Effects: The response of the deuterated standard in the actual sample matrix versus a clean solvent can be used to evaluate the extent of ion suppression or enhancement, which is a common issue in LC-MS analysis. acs.org

Determine Recovery: The efficiency of the sample extraction process can be accurately determined by comparing the response of the standard added at the beginning of the process to that of the standard added to the final extract.

In method validation, this compound is crucial for establishing:

Precision and Accuracy: Replicate analyses of samples spiked with the analyte and the deuterated internal standard are performed to assess the closeness of the results (accuracy) and the degree of scatter (precision). acs.org

Linearity: A calibration curve is constructed by analyzing a series of standards containing varying concentrations of the analyte and a fixed concentration of this compound. The linear relationship between the concentration and the response ratio is then evaluated.

Robustness: The reliability of the analytical method is tested by making small, deliberate variations in method parameters (e.g., pH, temperature) and observing the effect on the results. The consistent performance of the internal standard helps ensure the method's robustness.

Utility in Synthetic Route Development for Deuterated Pharmaceutical Intermediates

Deuterated pharmaceuticals, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant attention in drug development. plos.orgbohrium.com This isotopic substitution can alter the metabolic profile of a drug, often leading to a longer half-life, reduced toxicity, and improved pharmacokinetic properties. plos.orgbohrium.com

This compound serves as a valuable deuterated building block for the synthesis of more complex deuterated pharmaceutical intermediates. rsc.org Since its non-deuterated form is a precursor in various synthetic pathways, the d3-labeled version allows for the introduction of a stable isotopic label at a specific position in the molecule. chemicalbook.comacs.org

The chemical reactivity of this compound is nearly identical to its non-deuterated counterpart, meaning it can be used in established synthetic routes with minimal modifications to the reaction conditions. rsc.org For example, it can undergo reactions such as alkylation, condensation, and reduction to build more complex molecular scaffolds.

The use of this compound in this context allows synthetic chemists to:

Introduce Deuterium at a Specific Site: The d3-methyl group provides a specific point of deuteration within the target molecule.

Synthesize Deuterated Analogs of APIs: It can be a key starting material or intermediate in the multi-step synthesis of a deuterated version of an existing drug.

Investigating Biotransformation Pathways of Related Compounds

Understanding the metabolic fate of a drug candidate is a critical part of the drug discovery and development process. Biotransformation studies identify the metabolites formed when a drug is processed by the body's enzymes, providing insights into its efficacy, safety, and potential drug-drug interactions.

Deuterium-labeled compounds are powerful tools in such studies. acs.org When a deuterated compound is administered, its metabolites will also carry the deuterium label. This makes them easily distinguishable from endogenous compounds in biological samples when analyzed by mass spectrometry.

While direct studies on the biotransformation of this compound are not widely published, its utility can be inferred from the general application of labeled compounds in metabolic research. If ethyl propionylacetate or a structurally related compound were being investigated, the d3-labeled version could be used to:

Trace Metabolic Pathways: By administering this compound, researchers could track the formation of its metabolites in vivo or in vitro (e.g., using liver microsomes). The mass shift due to the deuterium label would allow for the selective detection of all related metabolites.

Elucidate Reaction Mechanisms: The position of the deuterium label can provide clues about the metabolic reactions taking place. For instance, if a metabolic reaction involves the cleavage of a C-H bond at the labeled position, a kinetic isotope effect might be observed, slowing down the reaction rate compared to the non-deuterated compound. This can help identify the specific enzymes and pathways involved.

Quantify Metabolites: this compound could also serve as an internal standard for the quantification of metabolites of its non-deuterated analog, improving the accuracy of metabolic profiling studies.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Deuteration Strategies

The synthesis of selectively deuterated compounds like ethyl propionylacetate-d3 is a cornerstone of its utility. rsc.orgresearchgate.net Future research will likely focus on developing more efficient and site-selective deuteration methods.

Current strategies for introducing deuterium (B1214612) into organic molecules often involve multi-step processes or the use of expensive deuterated reagents. snnu.edu.cn Innovations in this area could include:

Catalytic Hydrogen Isotope Exchange (HIE): The development of novel catalysts, potentially based on iridium or other transition metals, could facilitate direct HIE reactions. europa.eu These methods would allow for the late-stage introduction of deuterium into the ethyl propionylacetate molecule, improving atom economy and reducing synthetic steps. snnu.edu.cn

Superacid Catalysis: Recent studies have shown the potential of superacid-catalyzed α-deuteration of ketones using D₂O as the deuterium source. rsc.org Adapting this methodology for β-keto esters like ethyl propionylacetate could offer a highly efficient and scalable route to the d3 isotopologue.

Enzymatic Deuteration: Exploring the use of genetically engineered enzymes, such as those derived from baker's yeast (Saccharomyces cerevisiae), could provide highly stereoselective methods for deuteration. nih.gov This approach could be particularly valuable for producing chiral deuterated building blocks.

A key challenge will be to achieve high levels of deuterium incorporation at the desired position without scrambling or loss of the isotope during the reaction or purification process. nih.gov The development of one-pot procedures starting from undeuterated ketone substrates would also be a significant advancement. nih.gov

Expansion of Analytical Applications in Niche Research Areas

The primary application of deuterated compounds is as internal standards in mass spectrometry and for mechanistic studies. musechem.comsymeres.com However, the unique properties of this compound open up possibilities in more specialized fields.

Future analytical applications could include:

Metabolomics and Flux Analysis: In metabolic studies, this compound can be used to trace the fate of the propionyl group in various biochemical pathways. symeres.com This is particularly relevant in studying fatty acid metabolism and the biosynthesis of complex natural products.

Environmental Science: The compound can serve as a tracer to study the environmental fate and degradation pathways of related organic esters. gns.cri.nz Its distinct mass allows for easy detection and quantification in complex environmental matrices. gns.cri.nz

Materials Science: The incorporation of deuterium can subtly alter the physical properties of materials. acs.org Research could explore how the presence of this compound affects the properties of polymers or other advanced materials. researchgate.netacs.org

The following table outlines potential niche research areas and the role of this compound:

| Research Area | Application of this compound | Potential Insights |

| Metabolic Engineering | Tracer for polyketide biosynthesis pathways. | Elucidation of enzymatic mechanisms and pathway flux. |

| Environmental Forensics | Standard for identifying sources of ester contamination. | Tracing pollution sources and understanding degradation processes. |

| Polymer Chemistry | Isotopic label to study polymerization kinetics. | Understanding reaction mechanisms and material properties. acs.org |

Integration with High-Throughput Screening for Mechanistic Studies

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly testing large numbers of compounds. selectscience.netnih.gov Integrating deuterated compounds like this compound into HTS workflows can provide valuable mechanistic insights.

Future directions in this area may involve:

Mass Spectrometry-Based HTS: The use of this compound as a substrate in mass spectrometry-based HTS assays allows for the direct and sensitive detection of enzyme activity without the need for fluorescent or radioactive labels. researchgate.net This is particularly advantageous for studying enzymes where traditional assays are challenging to develop. researchgate.net

Quantitative HTS (qHTS): In qHTS, compounds are screened at multiple concentrations, providing dose-response curves and enabling a more detailed understanding of their potency and efficacy. biorxiv.org Using this compound in qHTS assays can help to identify and characterize enzyme inhibitors with greater accuracy. biorxiv.org

Mechanism of Action Studies: By comparing the metabolism of ethyl propionylacetate and its deuterated counterpart, researchers can quickly identify kinetic isotope effects, providing clues about the reaction mechanism and the rate-limiting steps of an enzymatic transformation. evotec.com

The development of automated HTS platforms that can handle and analyze deuterated compounds will be crucial for realizing the full potential of this approach. researchgate.net

Potential in Advanced Materials Science Research

The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can enhance the stability and performance of organic materials. researchgate.netscielo.org.mx While the applications of this compound in this area are still emerging, there are several promising avenues for future research.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Deuteration of organic molecules has been shown to improve the stability and efficiency of OLEDs. researchgate.netacs.org Incorporating this compound or its derivatives into the emissive layer of OLEDs could lead to devices with longer lifetimes and improved performance.

Polymer Science: Deuterated monomers can be used to study polymerization mechanisms and the structure of polymers using techniques like neutron scattering. scielo.org.mx this compound could serve as a building block for creating deuterated polymers with tailored properties.

Liquid Crystals: The subtle changes in intermolecular interactions caused by deuteration could influence the phase behavior and electro-optical properties of liquid crystals.

Research in this area will require a close collaboration between synthetic chemists and materials scientists to design and synthesize novel deuterated materials and to characterize their properties.

Collaborative Research Opportunities in Isotopic Chemistry

The diverse applications of this compound and other isotopically labeled compounds necessitate a collaborative approach to research. ubc.cacarleton.ca Advancements in this field will be driven by partnerships between academia, industry, and government research institutions. gns.cri.nzubc.ca

Key areas for collaborative research include:

Developing New Isotopic Labeling Techniques: Joint efforts can accelerate the development of more efficient and cost-effective methods for producing deuterated compounds. europa.eu

Expanding Access to Labeled Compounds: Collaborations can help to create repositories of well-characterized isotopically labeled compounds, making them more accessible to the broader scientific community.

Interdisciplinary Training: Programs that provide training in both the synthesis and application of isotopically labeled compounds will be essential for educating the next generation of scientists in this field. ubc.ca

International collaborations can also play a vital role in advancing the field of isotopic chemistry by fostering the exchange of knowledge and resources. ubc.caumn.edu

Q & A

Q. How is Ethyl Propionylacetate-d3 synthesized, and what are the critical steps to ensure deuteration efficiency?

this compound is synthesized via acid-catalyzed esterification of deuterated propionylacetic acid with ethanol-d6 under anhydrous conditions. Key steps include:

- Using deuterated reagents (e.g., D₂O, ethanol-d6) to minimize isotopic dilution .

- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm ester formation .

- Purification via fractional distillation or column chromatography under inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are essential to confirm the purity and deuteration level of this compound?

- NMR Spectroscopy : ¹H NMR identifies residual proton signals (deuteration >98% is typical), while ²H NMR quantifies isotopic enrichment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 148.12 for C₇H₁₀D₃O₃) and isotopic distribution patterns .

- Gas Chromatography (GC) : Validates purity by detecting non-deuterated impurities or side products .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Store in amber glass vials under inert gas (argon or nitrogen) at -20°C to prevent light-induced degradation and moisture absorption .

- Avoid prolonged exposure to acidic/basic environments, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >99% deuteration while minimizing side reactions?

- Isotopic Dilution Mitigation : Use excess deuterated ethanol (ethanol-d6) and deuterium oxide (D₂O) as solvents to shift equilibrium toward deuteration .

- Catalyst Selection : Replace conventional sulfuric acid with deuterated trifluoroacetic acid-d to reduce proton exchange side reactions .

- Reaction Monitoring : Employ in-situ infrared (IR) spectroscopy to track esterification progress and adjust reagent ratios dynamically .

Q. What experimental strategies address isotopic interference in quantitative NMR (qNMR) when using this compound as an internal standard?

- Pulse Sequence Optimization : Use deuterium-decoupled ¹H NMR or ¹³C NMR to suppress signals from deuterated solvents .

- Internal Calibration : Co-dissolve a non-deuterated analog (e.g., ethyl propionylacetate) as a reference for signal normalization .

- Statistical Validation : Apply Grubbs’ test to identify outliers in isotopic purity measurements and ensure data reproducibility .

Q. How should researchers design experiments to validate this compound as a stable isotope tracer in metabolic flux analysis?

- Tracer Kinetics : Administer the compound in cell cultures or model organisms and track deuterium incorporation into metabolites via LC-MS/MS .

- Matrix Effects : Assess ion suppression/enhancement in biological matrices (e.g., plasma, tissue homogenates) using spike-and-recovery experiments .

- Data Normalization : Use stable isotope-labeled internal standards (SIL-IS) to correct for extraction efficiency variability .

Methodological Considerations

Q. What steps ensure the reproducibility of this compound synthesis across laboratories?

- Document reaction parameters (temperature, pH, solvent ratios) using standardized protocols .

- Cross-validate analytical results with independent techniques (e.g., NMR + MS) .

- Share raw data and spectra in open-access repositories for peer verification .

Q. How can researchers resolve contradictions in published data on the kinetic isotope effects (KIEs) of this compound?

- Meta-Analysis : Systematically review studies using tools like PRISMA to identify methodological inconsistencies (e.g., solvent polarity, temperature gradients) .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict KIEs under varying experimental conditions .

- Collaborative Replication : Partner with independent labs to reproduce key findings and isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.